N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, has been found to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are bacterial cells, specifically their cell membranes .
Mode of Action
The compound interacts with bacterial cells in a distinctive way when used in conjunction with a cell-penetrating peptide called octaarginine . The complex formed by the compound and octaarginine displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells . This suggests that the compound disrupts the integrity of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, can act as antimicrobial, antifungal, antiviral, and antitumor agents . These activities suggest that the compound may interfere with various biochemical pathways essential for the survival and proliferation of bacteria.
Result of Action
The result of the action of this compound is the death of bacterial cells. The compound, in conjunction with octaarginine, displays potent antibacterial activity, leading to the rapid killing of bacterial cells . This is achieved through the creation of pores in the bacterial cell membranes, which disrupts the integrity of the cells and leads to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the cell-penetrating peptide octaarginine enhances the antibacterial activity of the compound . .
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophene-2-sulfonamide under specific reaction conditions. One common synthetic route includes the use of a binding agent such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction is usually carried out in a three-necked flask equipped with a reflux condenser to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Comparison with Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide can be compared with other thiazole derivatives, such as:
N-(4-bromobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide: This compound has similar antimicrobial and anticancer properties but differs in its halogen substitution, which can affect its biological activity and potency.
N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide: Another similar compound with chlorine substitution, which may exhibit different pharmacokinetic and pharmacodynamic profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2S3/c12-7-3-1-4-8-10(7)13-11(18-8)14-19(15,16)9-5-2-6-17-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCFIHZOWEDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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